molecular formula C17H18N2O3 B5636834 [1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]methanol

[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No. B5636834
M. Wt: 298.34 g/mol
InChI Key: GLDPZQIBEOTWEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, oxidation processes, and the use of methanol as a solvent or reagent. For instance, the synthesis of bis-(1H-benzimidazol-2-yl)-methanone, a related compound, can be achieved through the oxidation of bis-(1H-benzimidazol-2-yl)-methane using methods such as Fe(II)/O2 in ethanol–water or hydrogen peroxide in acetic acid (Miranda et al., 2009). Additionally, supercritical methanol has been utilized as both a solvent and carbon source in the catalytic conversion of 1,2-diaminobenzenes to benzimidazoles, showcasing methanol's versatility in synthesis processes (Sun et al., 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including "[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]methanol," can be characterized using techniques such as X-ray crystallography, which provides insights into the crystalline structure, bond lengths, and angles. For example, the crystal structure analysis of a benzimidazole derivative revealed a monoclinic system with specific cell parameters, illustrating the detailed geometrical arrangement of atoms within the molecule (Ya-r, 2013).

Safety and Hazards

The safety data sheet for 3,4-dimethoxybenzyl alcohol indicates that it is harmful if swallowed . It is recommended to wash hands and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

[1-[(3,4-dimethoxyphenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-8-7-12(9-16(15)22-2)10-19-14-6-4-3-5-13(14)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDPZQIBEOTWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7353511

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